Acetamide, N-[4'-[[(4-methylphenyl)sulfonyl]amino][1,1'-biphenyl]-4-yl]-
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Overview
Description
Acetamide, N-[4’-[[(4-methylphenyl)sulfonyl]amino][1,1’-biphenyl]-4-yl]-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a biphenyl system with a sulfonyl amino group. Its molecular formula is C21H19NO3S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4’-[[(4-methylphenyl)sulfonyl]amino][1,1’-biphenyl]-4-yl]- typically involves multiple steps:
Formation of the Biphenyl System: The biphenyl system can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the biphenyl compound reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the biphenyl system can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the biphenyl system.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[4’-[[(4-methylphenyl)sulfonyl]amino][1,1’-biphenyl]-4-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The biphenyl system provides a rigid framework that can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Acetamide, N-(4-methylphenyl)-: Similar structure but lacks the biphenyl system.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Contains an aminophenyl group instead of a methylphenyl group.
Uniqueness:
- The presence of the biphenyl system in Acetamide, N-[4’-[[(4-methylphenyl)sulfonyl]amino][1,1’-biphenyl]-4-yl]- provides additional rigidity and potential for π-π interactions, which can enhance its binding properties and stability in various applications.
This detailed article provides a comprehensive overview of Acetamide, N-[4’-[[(4-methylphenyl)sulfonyl]amino][1,1’-biphenyl]-4-yl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61841-36-9 |
---|---|
Molecular Formula |
C21H20N2O3S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-3-13-21(14-4-15)27(25,26)23-20-11-7-18(8-12-20)17-5-9-19(10-6-17)22-16(2)24/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
QCSSLOAKMXDAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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